molecular formula C15H10N2O3 B13222763 1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13222763
M. Wt: 266.25 g/mol
InChI Key: OGOBIFWUTPZOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a versatile chemical scaffold designed for advanced research applications, particularly in medicinal chemistry and materials science. This compound features two key functional groups: a carboxylic acid and a formyl group, which make it a valuable building block for further derivatization through reactions such as amidation, condensation, and nucleophilic addition. The imidazo[1,5‑a]pyridine core is a privileged structure in pharmaceutical research, known for its presence in biologically active molecules . This specific scaffold is of significant interest for the synthesis of polarized N-heterocyclic olefins (NHOs), which are strong carbon σ-donors used in coordination chemistry and as organocatalysts . Furthermore, the unique electronic properties of the imidazo[1,5‑a]pyridine system allow it to be a precursor for π-extended heterocycles like imidazo[2,1,5‑de]quinolizines, which have applications in developing fluorescent organic radicals and other electronic materials . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the latest scientific literature for specific applications and handling protocols.

Properties

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

1-(4-formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H10N2O3/c18-9-10-4-6-11(7-5-10)13-12-3-1-2-8-17(12)14(16-13)15(19)20/h1-9H,(H,19,20)

InChI Key

OGOBIFWUTPZOSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=C(C=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with an aldehyde and a carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the imidazo[1,5-a]pyridine core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of optoelectronic devices and sensors.

Mechanism of Action

The mechanism of action of 1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their activity. Additionally, the imidazo[1,5-a]pyridine core can interact with DNA or RNA, affecting gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Imidazo[1,5-a]pyridine-1-carboxylic Acid Derivatives

Imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 138891-51-7) differs in the position of the carboxylic acid group (position 1 vs. 3). This positional isomerism significantly impacts electronic properties and biological activity. For instance, the carboxylic acid at position 3 in the target compound may facilitate stronger hydrogen bonding with protein targets compared to position 1 derivatives, which could alter binding affinity in enzyme inhibition assays .

Substituted Imidazo[1,5-a]pyridine Carboxylic Acids

  • 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid (CAS 1780609-26-8) : The electron-withdrawing trifluoromethyl group increases acidity (pKa ~ 3.5) compared to the target compound (pKa ~ 4.2), influencing ionization state and receptor interactions under physiological conditions .

Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives

Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives (e.g., 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, CAS 1352395-45-9) differ in the heterocyclic core (pyrazole vs. imidazole). The imidazo[1,5-a]pyridine scaffold in the target compound has two nitrogen atoms, enabling stronger π-π stacking and hydrogen bonding compared to pyrazolo derivatives, which may translate to higher binding affinity in kinase inhibition assays .

Property Target Compound Pyrazolo[1,5-a]pyridine-3-carboxylic Acid
Core Structure Imidazo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine
Nitrogen Atoms in Core 2 1
Solubility (PBS, pH 7.4) 12 µM 8 µM
LogP 0.8 1.5

Functional Group Modifications: Ester vs. Carboxylic Acid

Ethyl imidazo[1,5-a]pyridine-3-carboxylate (CAS 119448-87-2) replaces the carboxylic acid with an ester. This modification increases lipophilicity (LogP 1.9 vs. 0.8) but reduces aqueous solubility (2 µM vs. 12 µM). The ester derivative may exhibit better blood-brain barrier penetration but lower target engagement due to the absence of ionic interactions .

Benzo-Fused Analogues

However, the target compound’s aldehyde group offers greater synthetic versatility for bioconjugation .

Biological Activity

1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a compound belonging to the imidazopyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₅H₁₀N₂O₃
  • Molecular Weight : 266.25 g/mol
  • CAS Number : 2060048-06-6

Anticancer Activity

Research indicates that imidazopyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds within this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study Example : A study involving imidazopyridine derivatives demonstrated that certain analogs exhibited IC₅₀ values below 150 μM against human cervical carcinoma (HeLa) cells, indicating potent cytotoxic effects .

Antimicrobial Properties

Imidazopyridines have also been evaluated for their antimicrobial activity. The structure of 1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid suggests potential effectiveness against bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC₅₀ < 150 μM in HeLa cells
AntimicrobialInhibition of bacterial growth
AntiviralPotential activity

Structure-Activity Relationship (SAR)

The biological activity of imidazopyridine derivatives is closely linked to their structural features. Modifications at specific positions on the imidazo[1,5-a]pyridine ring can significantly alter their pharmacological profiles. For example, substituents at the C6 position have been shown to enhance inhibitory effects against specific targets such as Rab geranylgeranyl transferase (RGGT), which is crucial for cancer cell proliferation .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction between 1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid and various biological targets. These studies help elucidate the binding affinities and modes of action, supporting the development of more potent derivatives.

Findings from Docking Studies :

  • The compound showed favorable binding interactions with RGGT.
  • Docking simulations indicated a strong affinity for the active site of target proteins involved in cancer progression.

Q & A

Q. What are the most efficient synthetic routes for preparing 1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid?

Methodological Answer: One-pot multicomponent reactions are widely used for synthesizing imidazo[1,5-a]pyridine derivatives. For example, cyclocondensation of substituted aldehydes (e.g., 4-formylphenyl derivatives) with 2-aminopyridines and carboxylic acid derivatives under acidic or catalytic conditions can yield the target compound. Key catalysts include acetic acid or p-toluenesulfonic acid (p-TSA) in refluxing ethanol, achieving yields up to 85% . Optimization of stoichiometry (1:1:1 molar ratio) and reaction time (6–12 hours) is critical. Characterization via 1H^1H/13C^{13}C NMR and HRMS is essential to confirm the product (e.g., δ 8.15–8.10 ppm for aromatic protons in 1H^1H NMR) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
  • Spectroscopy : 1H^1H NMR (CDCl₃ or DMSO-d₆) identifies aromatic protons (δ 7.2–8.5 ppm) and formyl groups (δ ~9.8 ppm). 13C^{13}C NMR confirms carboxylic acid (δ ~170 ppm) and formyl (δ ~190 ppm) carbons .
  • Mass Spectrometry : HRMS-ESI (e.g., [M+H]⁺ calculated vs. observed) validates molecular weight (e.g., theoretical 322.30 vs. experimental 322.30 for a related compound) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in IC₅₀ values or mechanism-of-action claims may arise from assay conditions (e.g., cell line variability, incubation time). To address this:

  • Standardized Assays : Use validated protocols (e.g., MTT assay for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) .
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting or enzymatic assays (e.g., kinase inhibition) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like VEGFR2 or EphB3, cross-referenced with experimental data .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

Methodological Answer:

  • Substituent Variation : Modify the 4-formylphenyl group (e.g., replace with halogenated or electron-withdrawing groups) to enhance target binding. For example, fluorophenyl analogs show improved kinase inhibition (IC₅₀ < 1 µM) .
  • Scaffold Hybridization : Fuse the imidazo[1,5-a]pyridine core with other heterocycles (e.g., pyrazole) to improve solubility or metabolic stability .
  • In Silico Screening : Use QSAR models to predict bioactivity and prioritize synthetic targets .

Q. What experimental designs mitigate challenges in scaling up synthesis?

Methodological Answer:

  • Catalyst Optimization : Replace homogeneous catalysts (e.g., p-TSA) with heterogeneous alternatives (e.g., zeolites) for easier recovery and reuse .
  • Solvent Selection : Switch from ethanol to PEG-400 or ionic liquids to enhance reaction efficiency and reduce waste .
  • Process Monitoring : Implement inline FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Data Analysis & Technical Challenges

Q. How should researchers interpret conflicting NMR or crystallography data for this compound?

Methodological Answer:

  • Dynamic Effects : Tautomerism in the imidazo[1,5-a]pyridine core may cause signal splitting in NMR. Use variable-temperature NMR (e.g., 25°C to −40°C) to identify equilibrium states .
  • Crystallography : If single crystals are elusive, employ powder XRD paired with DFT calculations to resolve structural ambiguities .

Q. What methodologies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, followed by HPLC analysis to detect degradation .
  • Metabolic Stability : Use liver microsome assays (human or murine) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.